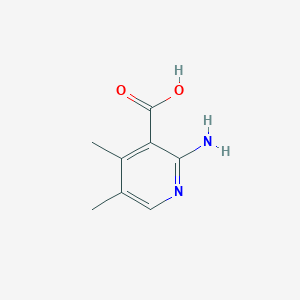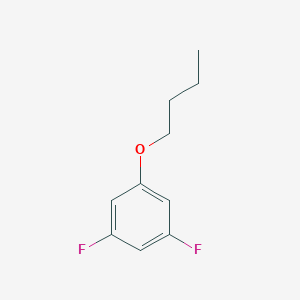
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide: is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyridin-4-ylethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine . The pyridin-4-ylethylsulfanyl group can be introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require nitro-substituted heterocycles.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Another nitro-substituted pyridine with similar chemical properties but different substitution patterns.
4-Nitropyridine: Similar to 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide but with the nitro group at the 4-position.
2-Nitropyridine: Features the nitro group at the 2-position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a pyridin-4-ylethylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105163-72-2 |
|---|---|
Formule moléculaire |
C12H11N3O2S |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
Clé InChI |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Synonymes |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)




![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)




